molecular formula C23H32NO9+ B1675384 Ligularine CAS No. 34429-54-4

Ligularine

Cat. No. B1675384
CAS RN: 34429-54-4
M. Wt: 466.5 g/mol
InChI Key: UJFFAMMZKASLBJ-CQWMCFFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ligularine is a hepatotoxic otonecine-type pyrrolizidine alkaloid isolated from Ligularia hodgsonii, an antitussive traditional Chinese medicine

Scientific research applications

Structural Characterization and Solubility Properties

Ligularine is identified as a hepatotoxic otonecine-type pyrrolizidine alkaloid from Ligularia hodgsonii, a plant used in traditional Chinese medicine. Its unique solubility in both nonpolar and aqueous solutions, due to the presence of ionized and non-ionized forms, suggests a potential role in the intoxication effects of water extracts from herbs containing such alkaloids (Lin et al., 2000).

Antibacterial Activity

Research on Ligularia songarica has led to the discovery of bisabolane-type sesquiterpenes, with some compounds showing significant antibacterial activity against various bacterial strains, indicating potential applications in developing new antibacterial agents (Fu et al., 2000).

Chemotaxonomic Study

A chemotaxonomic study on Ligularia sagitta highlighted the isolation of a new eremophilane-type sesquiterpene along with other known compounds, suggesting the chemotaxonomic significance of these compounds in understanding the phylogenetic evolution and classification of Ligularia species (Gong et al., 2018).

Cytotoxic Activity

Several studies have identified compounds from Ligularia species with cytotoxic activities against various cancer cell lines, suggesting potential applications in cancer research and therapy development. For instance, altaicalarins from Ligularia altaica showed significant cytotoxicity against human lung carcinoma and breast adenocarcinoma cell lines (Wang et al., 2010).

Species Identification and Safety Assessment

The complete chloroplast genome has been proposed as a "super-barcode" for identifying Ligularia species, which is crucial for ensuring the safety and efficacy of medicinal applications due to the presence of toxic pyrrolizidine alkaloids in some species (Chen et al., 2018).

Acaricidal Activity

Ligularia virgaurea extracts have demonstrated strong acaricidal activity against Sarcoptes scabiei in vitro, suggesting potential for developing treatments for acariasis in animals (Luo et al., 2015).

properties

IUPAC Name

[(4Z)-7-acetyloxy-4-ethylidene-17-hydroxy-6,7,14-trimethyl-3,8-dioxo-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-en-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32NO9/c1-7-17-19(31-14(3)25)13(2)22(5,33-15(4)26)21(28)30-12-16-8-10-24(6)11-9-18(23(16,24)29)32-20(17)27/h7-8,13,18-19,29H,9-12H2,1-6H3/q+1/b17-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFFAMMZKASLBJ-IDUWFGFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(C(C(C(=O)OCC2=CC[N+]3(C2(C(CC3)OC1=O)O)C)(C)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C(C(C(C(=O)OCC2=CC[N+]3(C2(C(CC3)OC1=O)O)C)(C)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32NO9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ligularine

CAS RN

34429-54-4
Record name Ligularine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034429544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ligularine
Reactant of Route 2
Reactant of Route 2
Ligularine
Reactant of Route 3
Reactant of Route 3
Ligularine
Reactant of Route 4
Reactant of Route 4
Ligularine
Reactant of Route 5
Ligularine
Reactant of Route 6
Ligularine

Citations

For This Compound
29
Citations
J Tang, M Cheng, M Hattori - Analytical Methods, 2012 - pubs.rsc.org
… 27, which was tentatively assigned as ligularine, shows some characteristic fragment ions … 27, which was tentatively assigned as ligularine, shows some characteristic fragment ions with …
Number of citations: 12 pubs.rsc.org
G Lin, P Rose, KB Chatson, EM Hawes… - Journal of natural …, 2000 - ACS Publications
Clivorine (1) and ligularine (2), two hepatotoxic otonecine-type pyrrolizidine alkaloids isolated from Ligularia hodgsonii, an antitussive traditional Chinese medicine, were investigated in …
Number of citations: 54 pubs.acs.org
A Klasek, P Sedmera, F Šantavý - Collection of Czechoslovak …, 1971 - cccc.uochb.cas.cz
… of hRF 46 which we named ligularine. Besides ligularine, this chromatography yielded again … , the presence of clivorine, traces of ligularine, and a substance of hRF 75 were detected. …
Number of citations: 7 cccc.uochb.cas.cz
Q Xia, MW Chou, G Lin, PP Fu - Chemical research in toxicology, 2004 - ACS Publications
… clivorine and ligularine, respectively, and both compounds are otonecine type PAs. On the basis of the chromatographic peak areas, the percentage of clivorine and ligularine present in …
Number of citations: 55 pubs.acs.org
LW Smith, CCJ Culvenor - Journal of Natural Products, 1981 - ACS Publications
There is increasing recognition that the hepatotoxic pyrrolizidine alkaloids may be of greater importance as a cause of human disease than the presently known outbreaks of poisoning …
Number of citations: 569 pubs.acs.org
J Tamariz, E Burgueño-Tapia, MA Vázquez… - The alkaloids: chemistry …, 2018 - Elsevier
Naturally occurring pyrrolizidine alkaloids (PAs) are isolated from plants and other sources. The interest of the scientific community in these compounds owes itself to their high toxicity …
Number of citations: 52 www.sciencedirect.com
G Lin, KY Zhou, XG Zhao, ZT Wang… - … in mass spectrometry, 1998 - Wiley Online Library
… Clivorine, hodgsonine, ligularine and ligularizine were isolated from Ligularia hodgsonii … This PA was further identified as ligularine by a direct comparison of mass spectra of molecular …
A Kapas, B Abraham, CD Andras… - Studia Universitatis …, 2009 - search.ebscohost.com
… Ligularol (1) and ligularine A (2) were extracted with supercritical carbon dioxide [7]. Ligularenolide and ligularone (3 and 4) were not tested from bioactivity viewpoint until now. In …
Number of citations: 2 search.ebscohost.com
PP Fu, YC Yang, Q Xia, MW Chou… - Journal of Food and …, 2002 - researchgate.net
… (42) recently reported that two otonecine-type pyrrolizidine alkaloids, clivorine and ligularine, are present in Ligularia hodgsonnii Hook (Compositae family), an antitussive traditional …
Number of citations: 207 www.researchgate.net
AW Brown - 2015 - search.proquest.com
Dehydropyrrolizidine alkaloids (DHPAs) are a large group of globally important plant derived pro-toxins that can contaminate or are naturally present in animal feed and the human food …
Number of citations: 1 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.